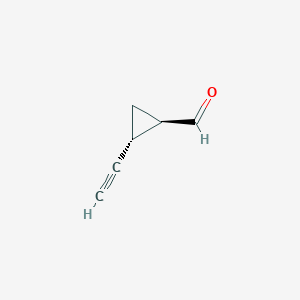
(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde is a chiral organic compound with a unique structure featuring a cyclopropane ring substituted with an ethynyl group and an aldehyde group
Preparation Methods
The synthesis of (1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an alkyne precursor using a suitable cyclopropanating agent. The reaction conditions typically include the use of a metal catalyst, such as a rhodium or copper complex, under controlled temperature and pressure. The resulting cyclopropane intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction.
In oxidation reactions, the aldehyde group can be converted to a carboxylic acid, while reduction reactions can yield the corresponding alcohol. Substitution reactions may involve the replacement of the ethynyl group with other functional groups, leading to the formation of diverse derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with potential biological activity.
In biology and medicine, this compound can be used as a precursor for the synthesis of chiral drugs and pharmaceuticals. Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which are essential for achieving desired therapeutic effects with minimal side effects.
In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
The ethynyl group can also participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which can further influence the compound’s biological activity. The overall mechanism of action is determined by the specific molecular targets and the context in which the compound is used.
Comparison with Similar Compounds
(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde can be compared with other similar compounds, such as (1R,2R)-2-Ethynylcyclopropane-1-methanol and (1R,2R)-2-Ethynylcyclopropane-1-carboxylic acid. These compounds share the cyclopropane ring and ethynyl group but differ in the functional group attached to the ring.
The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and potential applications. The presence of the aldehyde group allows for specific chemical transformations that are not possible with the alcohol or carboxylic acid derivatives.
Properties
CAS No. |
62377-03-1 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
(1R,2R)-2-ethynylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H6O/c1-2-5-3-6(5)4-7/h1,4-6H,3H2/t5-,6+/m1/s1 |
InChI Key |
LDOHIQPRRFXVSI-RITPCOANSA-N |
Isomeric SMILES |
C#C[C@@H]1C[C@H]1C=O |
Canonical SMILES |
C#CC1CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















